molecular formula C13H8Cl4N2O B1677363 1,3-Bis(3,4-dichlorophenyl)urea CAS No. 4300-43-0

1,3-Bis(3,4-dichlorophenyl)urea

Cat. No. B1677363
Key on ui cas rn: 4300-43-0
M. Wt: 350.0 g/mol
InChI Key: ZDPIZPXVHVYTOK-UHFFFAOYSA-N
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Patent
US04388238

Procedure details

648 g of 3,4-dichloroaniline, 360 g methyl carbamate, 280 g N,N'-bis-(3,4-dichlorophenyl)-urea, 385 g methanol and 1600 g chlorobenzene were reacted in the apparatus described in Example 1 for 6.0 hours at 200° C. After the apparatus had cooled and the pressure had been reduced, the reaction mixture was removed, filtered and analyzed by high pressure liquid chromatography (HPLC). A yield of 990 g (80% of the theoretical yield) of N-(3,4-dichlorophenyl)-carbamic acid-methyl ester was obtained.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
1600 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10](=[O:14])([O:12][CH3:13])N.ClC1C=C(NC(NC2C=CC(Cl)=C(Cl)C=2)=O)C=CC=1Cl.CO>ClC1C=CC=CC=1>[CH3:13][O:12][C:10](=[O:14])[NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
648 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
360 g
Type
reactant
Smiles
C(N)(OC)=O
Name
Quantity
280 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
385 g
Type
reactant
Smiles
CO
Name
Quantity
1600 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the apparatus had cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(NC1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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